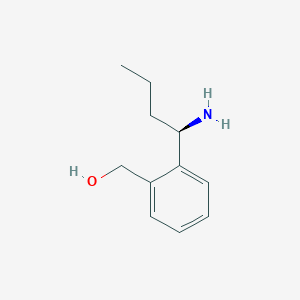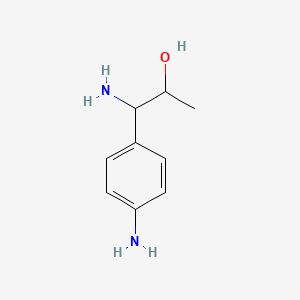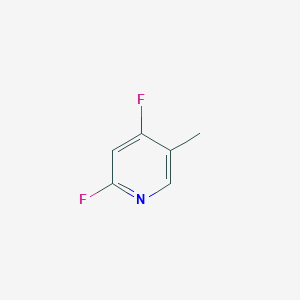
(R)-(2-(1-Aminobutyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-(1-Aminobutyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts or reagents to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation or the use of chiral auxiliaries .
Industrial Production Methods
Industrial production methods for ®-(2-(1-Aminobutyl)phenyl)methanol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-(2-(1-Aminobutyl)phenyl)ketone or ®-(2-(1-Aminobutyl)phenyl)aldehyde.
Reduction: Formation of ®-(2-(1-Aminobutyl)phenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .
Mecanismo De Acción
The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(2-(1-Aminobutyl)phenyl)methanol
- ®-(2-(1-Aminopropyl)phenyl)methanol
- ®-(2-(1-Aminobutyl)phenyl)ethanol
Uniqueness
®-(2-(1-Aminobutyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where stereochemistry is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals and in chiral catalysis .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[2-[(1R)-1-aminobutyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1 |
Clave InChI |
SEQXHGREEQIGEJ-LLVKDONJSA-N |
SMILES isomérico |
CCC[C@H](C1=CC=CC=C1CO)N |
SMILES canónico |
CCCC(C1=CC=CC=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)



